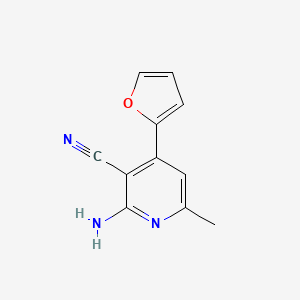

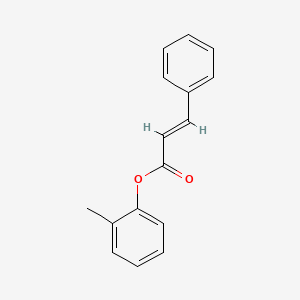

![molecular formula C20H28N2O2 B5812658 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)

2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as TAK-063, is a novel and selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. TAK-063 has been shown to have potential therapeutic applications in the treatment of schizophrenia and other neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its ability to selectively inhibit PDE10A, which results in increased levels of cAMP and cGMP in certain regions of the brain. This in turn can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and gamma-aminobutyric acid (GABA). The precise mechanisms by which this compound exerts its therapeutic effects are still under investigation, but it is thought to involve complex interactions between multiple signaling pathways.

Biochemical and Physiological Effects

Studies have shown that this compound can modulate the activity of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. This can have downstream effects on a range of physiological processes, including motor function, cognition, and emotion regulation. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a research tool is its high degree of selectivity for PDE10A. This allows researchers to specifically target this enzyme and investigate its role in various physiological and pathological processes. However, the complex synthesis of this compound and its relatively high cost may limit its use in some laboratory settings. Additionally, the effects of this compound may be influenced by a range of factors, including genetic variability and individual differences in metabolism, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and its therapeutic applications. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound, which could increase its availability and facilitate further studies. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neurotransmitter systems and intracellular signaling pathways. This could provide insights into the pathophysiology of neuropsychiatric disorders and inform the development of new treatments. Finally, there is ongoing research into the safety and efficacy of this compound in clinical trials, which could ultimately lead to its approval as a therapeutic agent for schizophrenia and other disorders.

Synthesis Methods

The synthesis of 2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves several steps, including the preparation of the starting materials and the formation of the diazatricyclo[3.3.1.1~3,7~]decan-6-one ring system. The process involves the use of various reagents and solvents, and requires careful purification and characterization of the final product. The synthesis of this compound has been described in detail in several scientific publications, and is considered to be a challenging process due to the complexity of the molecule.

Scientific Research Applications

2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been the subject of extensive scientific research, particularly in the field of neuropsychopharmacology. Studies have demonstrated that this compound has a high degree of selectivity for PDE10A, and can effectively block the enzyme's activity in the brain. This has led to investigations into the potential therapeutic applications of this compound in the treatment of schizophrenia and other neuropsychiatric disorders, which are thought to involve dysregulation of cAMP and cGMP signaling pathways.

properties

IUPAC Name |

2-(4-hydroxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-13(2)19-9-21-11-20(14(3)4,18(19)24)12-22(10-19)17(21)15-5-7-16(23)8-6-15/h5-8,13-14,17,23H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQCGDLDRHSPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

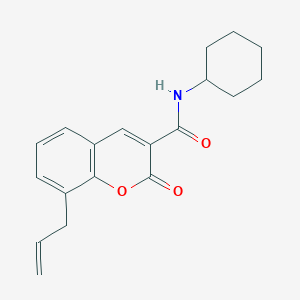

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)

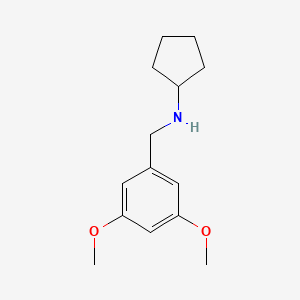

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)

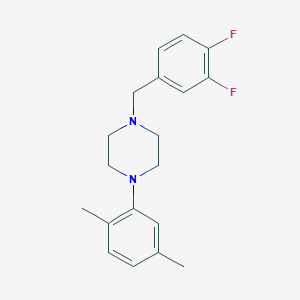

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)

![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)

![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)

![2-{[(2,3,5,6-tetramethylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5812654.png)

![2-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5812689.png)